5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one

描述

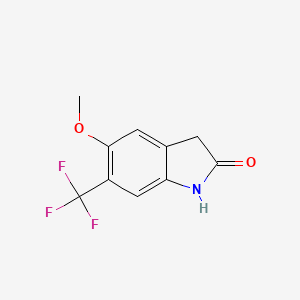

5-Methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one (CAS: 1190198-26-5) is an indole-derived bicyclic compound featuring a methoxy (-OCH₃) group at position 5 and a trifluoromethyl (-CF₃) group at position 6 (Figure 1). Its molecular formula is C₁₀H₈F₃NO₂, with a molecular weight of 231.18 g/mol . The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while the methoxy group modulates electronic properties and solubility .

属性

IUPAC Name |

5-methoxy-6-(trifluoromethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c1-16-8-2-5-3-9(15)14-7(5)4-6(8)10(11,12)13/h2,4H,3H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXQIFMMGBUAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801200380 | |

| Record name | 1,3-Dihydro-5-methoxy-6-(trifluoromethyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190198-26-5 | |

| Record name | 1,3-Dihydro-5-methoxy-6-(trifluoromethyl)-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-5-methoxy-6-(trifluoromethyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Methods

The synthesis of 1,3-dihydro-2H-indol-2-ones, including derivatives such as 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one, can be achieved through various methods. These methods often involve reactions with a halide of a specific formula in the presence of a base. The reaction is typically conducted using a strong base, such as sodium hydride or potassium tert-butoxide, in an anhydrous solvent like N,N-dimethylformamide or tetrahydrofuran, maintaining a temperature between -70°C and +60°C.

Reductive Dephosphorylation

A novel approach to synthesizing 3-unsubstituted oxindoles involves the reductive dephosphorylation of 3-(diethylphosphoryloxy)oxindoles using hydroiodic acid. This method includes a two-step procedure: a phospha-Brook rearrangement of isatins with diethyl phosphite, followed by reductive dephosphorylation of the phosphorylated oxindoles.

Additional Methods and Considerations

- Base-Mediated Reactions Reactions involving a base with a halide can be used, where R1, R2, R3, and R4 are defined for a compound of formula (I), and Hal represents a halogen atom, preferably chlorine or bromine, with a compound of a specific formula.

- Reaction Optimization: Optimizing the reaction conditions, such as using specific additives and solvents under nitrogen atmosphere and LED irradiation, can improve the synthesis of indolin-2-one derivatives.

化学反应分析

Types of Reactions:

Oxidation: 5-Methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one can undergo oxidation reactions to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed:

Oxidation: Formation of oxides or quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted indole derivatives.

科学研究应用

Chemistry:

Building Block: 5-Methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one serves as a versatile building block for the synthesis of various biologically active compounds.

Biology:

Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

Medicine:

Pharmaceuticals: It is an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

Industry:

作用机制

The mechanism of action of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular signaling pathways. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its precise mechanism of action.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Substituent Analysis:

- Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity (e.g., target compound vs. 6-(Trifluoromethyl)-2H-indol-2-one) .

- Methoxy (-OCH₃) : Increases solubility in polar solvents compared to halogenated analogues (e.g., target compound vs. 6-Chloro-5-fluoro derivative) .

- target compound) .

生物活性

5-Methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H13F3N2O

- Molecular Weight : 359.70 g/mol

- IUPAC Name : 3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one

Structure

The compound exhibits a complex structure characterized by the presence of a trifluoromethyl group and a methoxy group, which contribute to its unique properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown selective cytotoxic effects against various cancer cell lines while sparing normal cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Jurkat | 8.0 ± 1.4 | Induction of apoptosis |

| HCT116 | 18.2 ± 2.9 | Cell cycle arrest |

| MDA-MB-231 | 12.3 | Interaction with CDK proteins |

| Non-cancer cells | >100 | Minimal toxicity |

Antioxidant Activity

The compound also exhibits significant antioxidant properties. It has been evaluated using various assays, including DPPH and ABTS radical scavenging tests, demonstrating its ability to neutralize free radicals effectively.

Table 2: Antioxidant Activity Assay Results

| Assay Type | Result (IC50 µM) |

|---|---|

| DPPH Scavenging | 15.0 |

| ABTS Scavenging | 20.5 |

| FRAP Method | Strong activity |

The biological activity of this compound is thought to be mediated through several pathways:

- Inhibition of Kinases : The compound interacts with cyclin-dependent kinases (CDK), disrupting cell cycle progression in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : It reduces ROS levels, thereby protecting cells from oxidative stress.

- Cytokine Regulation : It modulates pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Study on Antitumor Effects

A recent study investigated the antitumor effects of the compound on xenograft models of breast cancer. The results indicated a significant reduction in tumor size and weight compared to control groups, suggesting its potential as an effective therapeutic agent in oncology.

Study on Neuroprotective Effects

Another study explored the neuroprotective properties of the compound in models of cerebral ischemia. The findings revealed that it improved neurological outcomes and reduced infarct size, indicating its potential for treating neurodegenerative diseases.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one, and how can reaction conditions be optimized?

- Methodology :

- Core synthesis : Start with indole derivatives, such as 5-methoxy-2-oxindole, and introduce trifluoromethyl groups via halogenation (e.g., using chlorinating agents like triphenylphosphine-CCl₄ in acetonitrile) followed by catalytic reduction (e.g., Pd/C under H₂).

- Optimization : Adjust temperature (typically 50–80°C), solvent polarity (acetonitrile or DMF), and stoichiometry of trifluoromethylation reagents (e.g., CF₃Cu or CF₃I) to improve yield and purity. Monitor intermediates via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated in academic research?

- Methodology :

- Analytical techniques : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C5, trifluoromethyl at C6). LC-MS or HRMS verifies molecular weight (C₁₀H₈F₃NO₂, theoretical MW: 247.17 g/mol).

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients. Aim for ≥95% purity .

Q. What are the critical stability considerations for storing and handling this compound?

- Methodology :

- Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation or hydrolysis.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor via HPLC for byproducts like de-methoxy or trifluoromethyl loss .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the indol-2-one core.

- Predict sites for electrophilic attack (e.g., C3/C4 positions) or nucleophilic substitution (C6 trifluoromethyl group). Validate predictions with experimental kinetics (e.g., reaction rates with Grignard reagents) .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

- Methodology :

- Assay standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) under controlled O₂ levels (5% CO₂, normoxia vs. hypoxia) to isolate microenvironment effects.

- Metabolic profiling : LC-MS/MS to identify metabolite interference (e.g., cytochrome P450-mediated oxidation) that may alter activity .

Q. How can reaction mechanisms for trifluoromethyl group introduction be elucidated?

- Methodology :

- Isotopic labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation during CF₃ group installation.

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?

- Methodology :

- Solvent screening : Test mixed-solvent systems (e.g., DCM/hexane or EtOAc/heptane) for slow evaporation.

- Temperature gradients : Use a thermal cycler to vary crystallization temperatures (4–40°C).

- Co-crystallization : Add supramolecular auxiliaries (e.g., crown ethers) to stabilize lattice packing .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。